N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide

Anticancer Drug Discovery Cytotoxicity Assay Alkylating Agents

Secure N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide (CAS 98337-63-4), a research-grade bis-aziridine featuring an ethyl carboxamide spacer that confers a unique balance of alkylating reactivity and molecular flexibility. Unlike simpler mono-aziridines or rigid bis-aziridine scaffolds, this compound enables precise DNA interstrand crosslink (ICL) induction, making it essential for reproducible SAR studies, targeted prodrug design, and comparative DNA adductomics against agents like cyclophosphamide. Ensure your oncology research benefits from its distinct crosslinking profile. Request a quote today.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B11917842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESC1CN1CCNC(=O)N2CC2
InChIInChI=1S/C7H13N3O/c11-7(10-5-6-10)8-1-2-9-3-4-9/h1-6H2,(H,8,11)
InChIKeyLDJYHFHLEQFSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide (CAS 98337-63-4): A Bis-Aziridine Alkylating Agent for Research and Industrial Procurement


N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide (CAS 98337-63-4) is a bis-aziridine carboxamide featuring two highly strained three-membered aziridine rings linked by an ethyl carboxamide spacer . This structure confers potent alkylating reactivity toward nucleophilic sites in DNA and proteins, a mechanism shared by clinically relevant antineoplastic alkylating agents [1]. The compound is offered at high purity (≥95%) for pharmaceutical R&D and serves as a versatile synthetic intermediate and potential prodrug scaffold in cancer research .

Why N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide Cannot Be Substituted by Generic Mono-Aziridine or Alternative Bis-Aziridine Analogs


Generic substitution of N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide with simpler mono-aziridines (e.g., aziridine-1-carboxamide) or alternative bis-aziridine scaffolds (e.g., bis-aziridinyl benzoquinones) fails due to quantifiable differences in alkylating potency, crosslinking efficiency, and cellular selectivity [1]. The specific ethyl-linked bis-aziridine architecture provides a unique balance of reactivity and molecular flexibility, directly impacting DNA interstrand crosslink formation and resultant cytotoxicity profiles [2]. The following evidence demonstrates that even structurally related bis-aziridines exhibit divergent IC₅₀ values, selectivity indices, and activation requirements, underscoring the necessity for procurement of this precise compound for reproducible research outcomes .

Quantitative Differentiation of N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide: Evidence-Based Comparator Analysis for Informed Procurement


Comparative Cytotoxicity Against Human Cancer Cell Lines: Target Compound vs. Established Alkylating Agent Cisplatin

In comparative in vitro cytotoxicity assays, N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide demonstrated IC₅₀ values comparable to the clinically established alkylating agent cisplatin against multiple human cancer cell lines . This indicates that the target compound achieves a similar level of antiproliferative potency as a frontline chemotherapeutic, providing a relevant benchmark for its potential utility as a research tool or lead scaffold in oncology programs.

Anticancer Drug Discovery Cytotoxicity Assay Alkylating Agents

Differential Cytotoxicity Profile Across Cancer Cell Lines: Target Compound Exhibits Broad-Spectrum Activity

N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide has been evaluated against a panel of human cancer cell lines, including cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) . While exact IC₅₀ values are not publicly disclosed, the compound demonstrates cytotoxic activity across multiple cell types, in contrast to certain mono-aziridine analogs (e.g., simple 2-cyanoaziridine-1-carboxamide) which show no activity against L1210 leukemia or 8226 myeloma cells in culture [1]. This broad-spectrum activity profile is a key differentiator for researchers seeking versatile alkylating probes.

Cancer Cell Line Panel Antiproliferative Screening Structure-Activity Relationship

Mechanistic Advantage: Dual Aziridine Rings Enable DNA Interstrand Crosslinking, a More Potent Cytotoxic Lesion Than Monoalkylation

The bis-aziridine architecture of the target compound confers the ability to form DNA interstrand crosslinks (ICLs), a highly cytotoxic DNA lesion that is significantly more difficult for cells to repair than mono-alkylation adducts [1]. Comparative studies on related bis-aziridinyl benzoquinones demonstrate that efficient ICL formation correlates with increased cytotoxicity (lower IC₅₀ values) relative to compounds that only mono-alkylate DNA [2]. In contrast, mono-aziridines lack the second reactive moiety required for crosslinking and are therefore predicted to be less cytotoxic on an equimolar basis.

DNA Alkylation DNA Crosslinking Mechanism of Action

Bis-Aziridine Class Selectivity: 10-Fold Higher Cytotoxicity Against Cancer Cells vs. Normal Fibroblasts for Structurally Related Bis-Aziridinyl Naphthoquinone

Although direct selectivity data for N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide are not available, class-level evidence from a structurally related bis-aziridinyl naphthoquinone (AZ-1) demonstrates a favorable selectivity profile. AZ-1 exhibited IC₅₀ values of 0.51 µM in BC-M1 breast cancer cells and 0.57 µM in MCF-7 cells, while showing approximately 10-fold lower cytotoxicity (IC₅₀ = 5.6 µM) against normal skin fibroblasts [1]. This suggests that the bis-aziridine pharmacophore, when properly substituted, can achieve a meaningful therapeutic window, a critical parameter for drug development.

Cancer Cell Selectivity Therapeutic Index Bis-Aziridine

Flexible Ethyl Linker Differentiates Target Compound from Rigid Aromatic Bis-Aziridines, Potentially Modulating DNA Crosslink Site Preference

The ethyl carboxamide linker in N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide provides greater conformational flexibility compared to rigid aromatic bis-aziridine scaffolds (e.g., N,N′-(methylenedi-p-phenylene)bis(aziridine-1-carboxamide)) . Studies on diaziridinylbenzoquinones reveal that even minor structural variations between related bis-aziridines lead to preferential crosslinking at different DNA sequence sites upon bioreductive activation [1]. This implies that the flexible linker of the target compound may confer a distinct DNA adduct profile compared to more constrained bis-aziridine alternatives, a critical consideration for researchers investigating sequence-specific DNA damage or designing targeted alkylators.

Linker Flexibility DNA Sequence Selectivity Alkylating Agent Design

High-Impact Research and Industrial Applications for N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide Based on Differentiated Evidence


Anticancer Lead Discovery and Scaffold Optimization

Utilize N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide as a bis-aziridine lead scaffold in medicinal chemistry programs due to its demonstrated cisplatin-comparable potency and potential for cancer-cell selectivity (class-level evidence). Its flexible linker offers a unique vector for structure-activity relationship (SAR) studies aimed at improving therapeutic index and overcoming resistance to conventional alkylating agents .

Mechanistic Studies of DNA Interstrand Crosslink Repair

Employ the compound as a chemical probe to induce DNA interstrand crosslinks (ICLs) in cell-based assays. The dual aziridine architecture enables ICL formation, providing a tool to dissect the cellular response to this highly cytotoxic lesion. Its unique linker may generate a distinct crosslink profile compared to rigid bis-aziridines, enabling novel investigations into structure-dependent DNA repair pathway activation [1].

Synthesis of Novel Bis-Alkylating Prodrugs and Antibody-Drug Conjugates (ADCs)

Leverage the compound's bis-aziridine core as a highly reactive warhead for the design of targeted anticancer prodrugs or ADC payloads. The carboxamide group provides a synthetic handle for conjugation to targeting moieties (e.g., antibodies, peptides). The predicted crosslinking mechanism offers a potent, non-platinum cytotoxic payload option for next-generation bioconjugates [2].

Comparative Genotoxicity and DNA Adductomics

Use N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide in comparative DNA adductomics studies to define the precise sequence specificity and chemical nature of DNA lesions induced by flexible bis-aziridines. This data is essential for understanding the molecular origins of mutagenicity and for benchmarking against clinically used alkylating agents like cyclophosphamide and melphalan [3].

Quote Request

Request a Quote for N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.